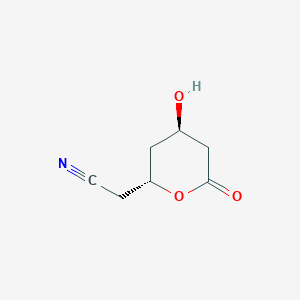

2H-Pyran-2-acetonitrile, tetrahydro-4-hydroxy-6-oxo-, (2R,4R)-(9CI)

Beschreibung

Eigenschaften

CAS-Nummer |

676260-67-6 |

|---|---|

Molekularformel |

C7H9NO3 |

Molekulargewicht |

155.15 g/mol |

IUPAC-Name |

2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]acetonitrile |

InChI |

InChI=1S/C7H9NO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1,3-4H2/t5-,6-/m1/s1 |

InChI-Schlüssel |

NUTZEIABCUGDLR-PHDIDXHHSA-N |

Isomerische SMILES |

C1[C@H](CC(=O)O[C@@H]1CC#N)O |

Kanonische SMILES |

C1C(CC(=O)OC1CC#N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Comparative Analysis of Methods

Critical Considerations

- Stereochemical Purity : The (2R,4R) configuration is best achieved via chiral starting materials or catalytic asymmetric methods.

- Safety : Cyanide reactions require strict safety protocols due to toxicity.

- Scalability : Microwave and continuous flow methods enhance industrial viability.

Analyse Chemischer Reaktionen

Tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-acetonitril, (2R,4R)-(9CI) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können die Ketongruppe in eine Alkoholgruppe umwandeln.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

- Anticancer Activity : Research has demonstrated that derivatives of pyran compounds exhibit significant anticancer properties. For instance, 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-(4-methylphenyl)-(E)-2,3,6,7-tetrahydro-1,4-thiazepine was identified as an apoptosis inducer with high potency in T47D cells . This suggests that the pyran framework can be leveraged for developing new anticancer agents.

- Antimicrobial Properties : Pyran-based compounds have shown antibacterial and antifungal activities. A study highlighted the synthesis of 2H-pyran-2-one derivatives that displayed significant antimicrobial effects against various pathogens . This positions these compounds as potential candidates for antibiotic development.

- Antioxidant Potential : Some studies indicate that pyran derivatives can act as antioxidative agents. For example, certain compounds isolated from natural sources have demonstrated significant scavenging activity against free radicals, suggesting their potential in preventing oxidative stress-related diseases .

Synthetic Applications

- Building Blocks in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to diverse chemical entities with therapeutic potential .

- Catalytic Reactions : Research has explored the use of 2H-pyran derivatives in catalytic processes. For instance, they have been employed in asymmetric synthesis reactions to produce enantiomerically enriched compounds, showcasing their versatility as catalysts or substrates in organic reactions .

- Pharmaceutical Development : The compound's ability to function as an intermediate in pharmaceutical synthesis is well-documented. Patents have been filed detailing processes for preparing derivatives of this compound that are useful in creating active pharmaceutical ingredients .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several 2H-pyran derivatives and evaluated their biological activities. The results indicated that specific substitutions on the pyran ring significantly enhanced anticancer activity and selectivity against cancerous cells compared to non-cancerous cells.

Case Study 2: Antioxidative Properties

Another research effort focused on evaluating the antioxidative properties of pyran derivatives isolated from plant sources. The findings suggested that these compounds could effectively inhibit lipid peroxidation and scavenge hydroxyl radicals, making them candidates for further exploration in nutraceutical applications.

Wirkmechanismus

The mechanism of action of 2H-Pyran-2-acetonitrile, tetrahydro-4-hydroxy-6-oxo-, (2R,4R)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluorophore-Containing Analogues

Compounds 3–6 and 9CI (target compound) were studied for fluorescence in DNA recognition (Table 1):

Key Insight : The anthracene fluorophore in 9CI enhances fluorescence via dynamic stacking interactions with DNA G-quadruplexes, enabling selective recognition of c-MYC Pu22 . Smaller fluorophores (e.g., in compounds 3–4) lack sufficient surface area for effective binding.

Pyran Derivatives with Modified Substituents

2H-Pyran-2-one,3-acetyl-5,6-dihydro-4-hydroxy-6-methyl-, (R)-(9CI)

- CAS: Not specified.

- Structure : Features an acetyl group and methyl substituent.

- Properties : Increased hydrophobicity (predicted LogP > 0) compared to 9CI (LogP = -0.03) due to acetyl group .

2H-Pyran-2-one, Tetrahydro-4-hydroxy-6-phenyl-, (4R,6S)

Stereoisomers and Enantiomers

- Example: (3S,5R)- and (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester (CAS 676260-67-6 and 186508-94-1).

- Comparison : Stereochemistry at C3 and C5 alters metabolic stability and enzymatic interactions. The (2R,4R) configuration in 9CI is optimal for statin synthesis, while other stereoisomers may exhibit reduced efficacy .

Physical and Chemical Properties Comparison

| Property | 9CI (Target) | 3-Acetyl Derivative | Phenyl Derivative |

|---|---|---|---|

| LogP | -0.03 | ~0.5 (estimated) | ~2.5 (estimated) |

| PSA | 70.32 Ų | ~80 Ų | ~50 Ų |

| Molecular Weight | 155.15 g/mol | ~170 g/mol | ~200 g/mol |

Notes:

Mechanistic and Functional Insights

- 9CI’s Binding Mechanism : Combines kinetic matching, dynamic interaction, and π-stacking for selective DNA G-quadruplex recognition .

- Synthetic Versatility: The nitrile group in 9CI allows facile conversion to carboxylic acids, a prerequisite for statin side-chain formation . Analogues lacking this group (e.g., phenyl derivatives) cannot serve this role.

Biologische Aktivität

2H-Pyran-2-acetonitrile, tetrahydro-4-hydroxy-6-oxo-, (2R,4R)-(9CI), also known by its CAS number 676260-67-6, is a compound with a molecular formula of C7H9NO3 and a molar mass of approximately 155.15 g/mol. This compound belongs to the pyran family, which has been recognized for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound exhibits several notable physico-chemical properties that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C7H9NO3 |

| Molar Mass | 155.15 g/mol |

| CAS Number | 676260-67-6 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Mechanisms of Biological Activity

The biological activity of 2H-Pyran-2-acetonitrile is largely attributed to its structural characteristics, which allow it to interact with various biological targets. Pyran derivatives have been shown to exhibit a range of activities, including:

- Anticancer Activity : Compounds with similar structures have been reported to induce apoptosis in cancer cells. For instance, a related pyran derivative demonstrated significant efficacy as an apoptosis inducer with an EC50 value of 0.08 µM in T47D breast cancer cells .

- Neuroprotective Effects : Pyran-based compounds have been explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. They may influence signaling pathways that promote neuronal survival and function .

- Antimicrobial Properties : Some pyran derivatives exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies of pyran derivatives indicate that modifications to the core structure can significantly alter their biological activity. For instance:

- The introduction of hydroxyl groups at specific positions enhances the compound's ability to interact with biological targets.

- Variations in substituents on the pyran ring can lead to improved potency against specific cancer cell lines or enhanced neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyran derivatives, providing insights into their potential therapeutic applications:

- Apoptosis Induction : A study highlighted the discovery of a pyran derivative that acts as a potent apoptosis inducer in T47D cells, emphasizing the importance of structural modifications in enhancing anticancer activity .

- Neuroprotection : Research has shown that certain pyran compounds can modulate key signaling pathways involved in neuronal survival, suggesting potential applications in treating neurodegenerative diseases .

- Broad Pharmacological Activity : A review indicated that various pyran derivatives are being studied for their efficacy against Alzheimer's disease and other conditions, showcasing their versatility as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.